rac 1-Hydroxy Ketorolac Methyl Ester

Description

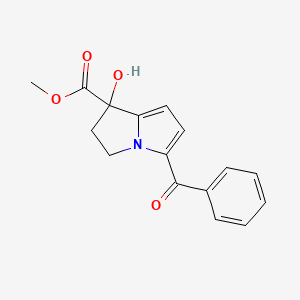

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-benzoyl-1-hydroxy-2,3-dihydropyrrolizine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-21-15(19)16(20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8,20H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOPXASBFYEPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391051-90-3 | |

| Record name | Methyl 5-benzoyl-1-hydroxy2,3-dihydro-1H-pyrrolizine-1-carboxylate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391051903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 5-BENZOYL-1-HYDROXY2,3-DIHYDRO-1H-PYRROLIZINE-1-CARBOXYLATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKM815OHAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to rac 1-Hydroxy Ketorolac Methyl Ester (Ketorolac Impurity G)

CAS Number: 1391051-90-3

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

rac-1-Hydroxy Ketorolac Methyl Ester, systematically named Methyl (1RS)-5-benzoyl-1-hydroxy-2,3-dihydro-1H-pyrrolizine-1-carboxylate, is a significant molecule in the study of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac. It is recognized as a primary metabolite and a pharmacopeial impurity (Ketorolac Impurity G) of Ketorolac.[1][2][3] Understanding the chemical properties, synthesis, and analytical characterization of this compound is crucial for researchers in drug metabolism, pharmacokinetics, and quality control of Ketorolac formulations. This guide provides a comprehensive technical overview of rac-1-Hydroxy Ketorolac Methyl Ester, offering insights into its significance and detailed methodologies for its synthesis and analysis.

The parent drug, Ketorolac, is a potent analgesic widely used for the short-term management of moderate to severe pain.[4] It functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[4] The metabolic fate of Ketorolac in the body primarily involves hydroxylation and conjugation in the liver, leading to the formation of metabolites such as 1-Hydroxy Ketorolac.[5][6][7][8][9] The methyl ester form is of particular interest for analytical and reference standard purposes.

Chemical Properties and Significance

A thorough understanding of the physicochemical properties of rac-1-Hydroxy Ketorolac Methyl Ester is fundamental for its handling, analysis, and interpretation of its biological role.

| Property | Value | Source |

| CAS Number | 1391051-90-3 | |

| Molecular Formula | C₁₆H₁₅NO₄ | [1][2] |

| Molecular Weight | 285.29 g/mol | [1][2] |

| IUPAC Name | methyl 5-benzoyl-1-hydroxy-2,3-dihydro-1H-pyrrolizine-1-carboxylate | [2] |

| Synonyms | Ketorolac Impurity G, 1-Hydroxy Ketorolac Methyl Ester | [1][2][3] |

The significance of this compound lies in two primary areas:

-

Drug Metabolism: As a hydroxylated metabolite of Ketorolac, studying this compound helps in elucidating the metabolic pathways and pharmacokinetic profile of the parent drug.[5][6][7][8][9] Understanding its formation and clearance is vital for assessing drug efficacy and potential toxicity.

-

Pharmaceutical Quality Control: Being a designated impurity of Ketorolac, its detection and quantification are essential for ensuring the purity, safety, and stability of Ketorolac drug products.[1][2] Regulatory bodies require strict control over impurity levels in active pharmaceutical ingredients (APIs) and finished dosage forms.

Conceptual Synthesis Pathway

While specific proprietary synthesis methods for rac-1-Hydroxy Ketorolac Methyl Ester as a reference standard are not extensively published in peer-reviewed literature, a plausible synthetic route can be conceptualized based on known organic chemistry principles and the structure of the parent molecule, Ketorolac. The synthesis would logically involve two key transformations: hydroxylation of the pyrrolizine ring and esterification of the carboxylic acid.

A potential retrosynthetic analysis is depicted below:

Caption: Retrosynthetic approach for rac 1-Hydroxy Ketorolac Methyl Ester.

A forward synthesis could involve the following steps:

-

Protection of the Carboxylic Acid: To avoid side reactions during hydroxylation, the carboxylic acid group of Ketorolac could be protected, for instance, by converting it to its methyl ester. This would yield Ketorolac Methyl Ester.

-

Hydroxylation: The protected Ketorolac could then be subjected to a hydroxylation reaction. This might be achieved using various oxidizing agents, potentially involving a stereoselective or non-stereoselective method to introduce the hydroxyl group at the C1 position of the pyrrolizine ring.

-

Deprotection (if necessary) and Esterification: If a different protecting group was used, it would be removed, followed by esterification with methanol under acidic conditions to yield the final product. If the methyl ester was formed in the first step, this step would be redundant.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and analytical characterization of rac-1-Hydroxy Ketorolac Methyl Ester, based on established chemical principles and analytical methods for related compounds.

Protocol 1: Hypothetical Synthesis of rac-1-Hydroxy Ketorolac Methyl Ester

This protocol outlines a plausible laboratory-scale synthesis.

Step 1: Esterification of Ketorolac

-

Suspend Ketorolac (1.0 eq) in methanol (10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Ketorolac Methyl Ester.

Step 2: Hydroxylation of Ketorolac Methyl Ester

-

Dissolve Ketorolac Methyl Ester (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of a suitable oxidizing agent, for example, a peroxy acid like m-CPBA (meta-chloroperoxybenzoic acid) (1.1 eq), portion-wise.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain rac-1-Hydroxy Ketorolac Methyl Ester.

Caption: Hypothetical synthesis workflow for rac 1-Hydroxy Ketorolac Methyl Ester.

Protocol 2: Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for Ketorolac and its impurities.[7][8][10]

-

Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).[7][8]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where both Ketorolac and the impurity have significant absorbance, for instance, 324 nm.[8]

-

Injection Volume: 10-20 µL.

-

Procedure:

-

Prepare a standard solution of rac-1-Hydroxy Ketorolac Methyl Ester of known concentration in the mobile phase.

-

Prepare the sample solution of the synthesized product.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms for the retention time and peak area to determine the purity.

-

Mass Spectrometry (MS) for Molecular Weight Confirmation

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this class of compounds.[5]

-

Analysis Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

-

Procedure:

-

Introduce a dilute solution of the sample into the mass spectrometer.

-

Acquire the mass spectrum.

-

The expected mass for the protonated molecule [C₁₆H₁₅NO₄ + H]⁺ is approximately 286.10.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments: ¹H NMR and ¹³C NMR are fundamental for structural confirmation.

-

Expected ¹H NMR Features:

-

Signals in the aromatic region corresponding to the protons of the benzoyl group and the pyrrolizine ring system.

-

Signals in the aliphatic region for the methylene protons of the pyrrolizine ring.

-

A singlet for the methyl ester protons.

-

A signal for the hydroxyl proton, which may be broad and exchangeable with D₂O.

-

-

Expected ¹³C NMR Features:

-

Signals for the carbonyl carbons of the ester and ketone.

-

Signals for the aromatic and heterocyclic carbons.

-

A signal for the carbon bearing the hydroxyl group (C-OH).

-

Signals for the aliphatic carbons of the pyrrolizine ring and the methyl ester carbon.

-

Applications in Research and Development

rac-1-Hydroxy Ketorolac Methyl Ester serves as an indispensable tool in several areas of pharmaceutical science:

-

Reference Standard: It is used as a certified reference material for the identification and quantification of this impurity in Ketorolac API and formulations.[14]

-

Metabolic Studies: It can be used as a standard in in vitro and in vivo studies to investigate the metabolic pathways of Ketorolac.

-

Analytical Method Development: It is essential for the validation of analytical methods, such as HPLC and LC-MS, designed to be stability-indicating and capable of separating Ketorolac from its impurities and degradation products.[7][8][10]

-

Toxicological Evaluation: The isolated and purified impurity can be used in toxicological studies to assess its safety profile.

Conclusion

rac-1-Hydroxy Ketorolac Methyl Ester is a key compound in the comprehensive understanding of Ketorolac. Its role as a metabolite and a critical impurity underscores the importance of its availability as a well-characterized reference standard. The synthetic and analytical protocols outlined in this guide, while based on established chemical principles, provide a solid framework for researchers and scientists working with Ketorolac. Further research into the stereoselective synthesis and biological activity of the individual enantiomers of 1-Hydroxy Ketorolac Methyl Ester could provide deeper insights into the pharmacology and toxicology of Ketorolac.

References

-

O' Connor N., Geary M., Wharton M., Curtin L. (2012). Development and validation of a rapid liquid chromatographic method for the analysis of Ketorolac Tromethamine and its related products. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 523-529. [Link]

-

Sultana, N., Arayne, M. S., & Shafi, N. (2012). Identification and structural characterization of in vivo metabolites of ketorolac using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). Journal of Mass Spectrometry, 47(9), 1151–1161. [Link]

-

ASAP IVs. (2022, October 22). Ketorolac (Toradol) IV and IM Injection. [Link]

-

Jadhav, S. B., et al. (2012). Stability indicating HPLC method for simultaneous determination of moxifloxacin hydrochloride and ketorolac tromethamine in pharmaceutical formulations. Química Nova, 35(6), 1184-1188. [Link]

-

Patel, H., et al. (2022). Ketorolac Tromethamine Force Degradation And Stability Indicating Study By Using RP-HPLC. Nanotechnology Perceptions, 18(1), 22-29. [Link]

-

Pfizer Inc. (n.d.). KETOROLAC TROMETHAMINE injection VIAL Clinical Pharmacology Patient information. Pfizer Medical - US. [Link]

- Google Patents. (2021).

-

Patsnap. (2022, March 15). Preparation method of related impurities of ketorolac or salts thereof. Eureka. [Link]

-

Pharmaffiliates. (n.d.). Ketorolac-impurities. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. [Link]

-

SynThink Research Chemicals. (n.d.). Ketorolac EP Impurity G | 1391051-90-3. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2025, August 5). Analysis of ketorolac and its related impurities by capillary electrochromatography | Request PDF. [Link]

-

ResearchGate. (n.d.). Structures of R(+)-ketorolac, S(−)-ketorolac, and S(+)-Etodolac. [Link]

-

ResearchGate. (2026, January 15). Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction. [Link]

-

PubChem. (n.d.). Ketorolac. National Center for Biotechnology Information. [Link]

-

Islam, M. S., et al. (2018). Optimization of structures, biochemical properties of ketorolac and its degradation products based on computational studies. Journal of the Mexican Chemical Society, 62(3). [Link]

-

ResearchGate. (n.d.). Figure 4. Expansion of the aromatic region of the 1 H STD-NMR spectra.... [Link]

Sources

- 1. CN108152418B - HPLC detection method for ketorolac tromethamine or/and impurities in preparation of ketorolac tromethamine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Ketorolac | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Optimization of structures, biochemical properties of ketorolac and its degradation products based on computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and structural characterization of in vivo metabolites of ketorolac using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN112898307A - Ketorolac impurity C and preparation method and application thereof - Google Patents [patents.google.com]

- 7. scielo.br [scielo.br]

- 8. nano-ntp.com [nano-ntp.com]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

- 11. rsc.org [rsc.org]

- 12. Ketorolac tromethamine(74103-07-4) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Ketorolac Tromethamine Impurity G Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

molecular weight and formula of 1-Hydroxy Ketorolac Methyl Ester

An In-Depth Technical Guide to 1-Hydroxy Ketorolac Methyl Ester (Ketorolac EP Impurity G)

Abstract

This technical guide provides a comprehensive overview of 1-Hydroxy Ketorolac Methyl Ester, a significant impurity of the non-steroidal anti-inflammatory drug (NSAID), Ketorolac. Identified as "Ketorolac EP Impurity G" in the European Pharmacopoeia, the characterization and quantification of this compound are critical for ensuring the quality, safety, and efficacy of Ketorolac-based pharmaceutical products. This document, intended for researchers, analytical scientists, and drug development professionals, details the physicochemical properties, structural characteristics, and analytical control strategies pertinent to this specific impurity. We will explore validated methodologies for its detection and quantification, explain the rationale behind experimental choices, and provide actionable protocols grounded in established scientific literature.

Physicochemical and Structural Characteristics

1-Hydroxy Ketorolac Methyl Ester is a derivative of Ketorolac, an established analgesic.[1][2] Its core identity is defined by its specific chemical structure, molecular formula, and molecular weight. These fundamental properties are essential for its synthesis as a reference standard and for the development of specific analytical methods.

Core Properties

A summary of the key physicochemical data for 1-Hydroxy Ketorolac Methyl Ester is presented below.

| Property | Value | Source(s) |

| Chemical Name | Methyl (1RS)-5-benzoyl-1-hydroxy-2,3-dihydro-1H-pyrrolizine-1-carboxylate | [3][4] |

| Common Synonyms | Ketorolac EP Impurity G, 1-Hydroxy Ketorolac Methyl Ester | [3][4][5] |

| CAS Number | 1391051-90-3 | [3][4][5] |

| Molecular Formula | C₁₆H₁₅NO₄ | [3][4][5] |

| Molecular Weight | 285.29 g/mol | [3][4][5] |

| Appearance | Off-White Solid | [3] |

| Solubility | Soluble in Methanol, DMSO | [3] |

| Storage Conditions | 2-8 °C | [3] |

Chemical Structure

The chemical structure of 1-Hydroxy Ketorolac Methyl Ester is characterized by the core pyrrolizine carboxylic acid structure of Ketorolac, with the addition of a hydroxyl group at the C1 position and a methyl ester group.

Caption: Chemical Structure of 1-Hydroxy Ketorolac Methyl Ester.

Significance in Pharmaceutical Drug Development

The presence of impurities in an Active Pharmaceutical Ingredient (API) can impact its safety and efficacy. 1-Hydroxy Ketorolac Methyl Ester is designated as a specified impurity in the European Pharmacopoeia.[3][5] This designation necessitates that manufacturers of Ketorolac API and finished drug products develop and validate robust analytical methods to monitor and control its levels within strict, regulatory-defined limits. The formation of this impurity can potentially occur during the API synthesis or as a degradation product during the shelf-life of the drug product, making its control a critical aspect of Quality Control (QC) and stability testing programs.

Synthesis and Manufacturing Considerations

While specific, proprietary synthesis routes for 1-Hydroxy Ketorolac Methyl Ester are not publicly detailed, its structure suggests plausible formation pathways. It is likely generated from a hydroxylated intermediate within the overall synthesis scheme of Ketorolac, which is subsequently esterified.[6][7] Alternatively, it could arise from the oxidation of a Ketorolac ester derivative. The synthesis of this compound as a pure reference standard is a prerequisite for its use in the validation of analytical methods, allowing for accurate identification and quantification in the drug substance and product.

Analytical Control Strategies

The accurate quantification of impurities requires sensitive, specific, and validated analytical methods. For 1-Hydroxy Ketorolac Methyl Ester, High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective technique for routine quality control.[8] For more demanding applications requiring higher sensitivity, such as in bioanalytical studies or trace analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[9]

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the simultaneous determination of Ketorolac and its related substances, including Impurity G.

Causality Behind Experimental Choices:

-

Column: A C8 column is often chosen as it provides a good balance of hydrophobic retention for the parent drug and its more polar impurities without excessive retention times.[8]

-

Mobile Phase: A mixture of an organic solvent like Tetrahydrofuran (THF) and an aqueous buffer (e.g., ammonium dihydrogen phosphate) allows for the effective separation of compounds with varying polarities. The pH of the buffer is controlled to ensure consistent ionization states of the analytes, leading to reproducible retention times.[8]

-

Detection: UV detection at 313 nm is selected based on the chromophoric properties of the benzoyl group present in Ketorolac and its impurities, providing a wavelength of high absorbance for sensitive detection.[8]

Experimental Protocol: HPLC-UV Analysis

-

Preparation of Mobile Phase: Prepare a solution of 0.05M ammonium dihydrogen phosphate, adjust the pH to 3.0, and filter through a 0.45µm filter. The mobile phase consists of a mixture of this buffer and THF (e.g., 72:28 v/v). Degas the mobile phase prior to use.[8]

-

Standard Solution Preparation: Accurately weigh and dissolve the 1-Hydroxy Ketorolac Methyl Ester reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration (e.g., 1 µg/mL).

-

Sample Solution Preparation: Prepare the test sample (e.g., dissolved Ketorolac API or drug product extract) in the same diluent to a target concentration.

-

Chromatographic Conditions:

-

System Suitability: Inject the standard solution multiple times to ensure the system meets predefined criteria for precision (e.g., %RSD of peak area < 2.0%), tailing factor, and theoretical plates.

-

Analysis: Inject the standard and sample solutions. Identify the 1-Hydroxy Ketorolac Methyl Ester peak in the sample chromatogram by comparing its retention time to that of the reference standard.

-

Quantification: Calculate the amount of the impurity in the sample using the peak area response from the standard and sample injections.

Method Validation (Trustworthiness): This protocol must be fully validated according to ICH guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness to be considered a self-validating system for QC purposes.

Sources

- 1. aapharma.ca [aapharma.ca]

- 2. Ketorolac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. allmpus.com [allmpus.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. allmpus.com [allmpus.com]

- 6. researchgate.net [researchgate.net]

- 7. US6559319B2 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]

- 8. japsonline.com [japsonline.com]

- 9. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of rac-1-Hydroxy Ketorolac Methyl Ester

Executive Summary

For the analytical characterization and method development of rac-1-Hydroxy Ketorolac Methyl Ester (CAS: 1391051-90-3), Methanol (MeOH) is the superior solvent for primary stock solution preparation, whereas Acetonitrile (ACN) serves as a critical mobile phase modifier but requires caution during stock dissolution.

While the compound exhibits solubility in both solvents, Methanol is preferred due to three mechanistic factors:

-

Thermodynamic Affinity: The protic nature of MeOH effectively solvates the C1-hydroxyl moiety via hydrogen bonding.

-

Chemical Stability: Using MeOH eliminates the risk of transesterification artifacts that could occur with higher alcohols, as the solvent matches the ester group of the analyte.

-

Supplier Validation: Leading reference standard manufacturers (e.g., TRC, LGC, SynThink) explicitly validate Methanol as the reconstitution solvent of choice.

Part 1: Chemical Profile & Physicochemical Context

To understand the solubility behavior, we must first analyze the solute's molecular architecture.

| Property | Detail |

| Compound Name | rac-1-Hydroxy Ketorolac Methyl Ester |

| Synonyms | Ketorolac EP Impurity G; Methyl (1RS)-5-benzoyl-1-hydroxy-2,3-dihydro-1H-pyrrolizine-1-carboxylate |

| CAS Number | 1391051-90-3 |

| Molecular Formula | C₁₆H₁₅NO₄ |

| Molecular Weight | 285.29 g/mol |

| Key Functional Groups | Methyl Ester (Lipophilic/Polar), 1-Hydroxyl (H-bond donor/acceptor), Pyrrolizine Core (Aromatic/Lipophilic) |

| LogP (Predicted) | ~1.8 – 2.2 (Moderately Lipophilic) |

Structural Implications for Solubility

The molecule contains a hydrophobic core (the benzoyl-pyrrolizine system) and polar handles (the hydroxyl group and methyl ester).

-

In Methanol: The hydroxyl group at C1 can donate and accept hydrogen bonds from Methanol, significantly lowering the free energy of solvation.

-

In Acetonitrile: ACN interacts primarily through dipole-dipole forces. While it can solvate the ester and aromatic core effectively, it lacks the H-bond donor capability to stabilize the C1-hydroxyl group as efficiently as Methanol.

Part 2: Solubility Analysis (Methanol vs. Acetonitrile)

Methanol: The Primary Solvent

Methanol is the industry-standard solvent for this impurity. Certificates of Analysis (CoA) from major suppliers consistently list "Methanol" or "DMSO" for solubility.

-

Solubility Capacity: High (>10 mg/mL typically achievable).

-

Mechanism: The methyl ester moiety is chemically identical to the solvent, rendering the compound immune to transesterification—a common degradation pathway for esters in alcoholic solvents.

-

Risk: Methanol has a higher UV cutoff (205 nm) than ACN (190 nm), which may interfere if the method requires detection at very low wavelengths, though Ketorolac impurities are typically monitored at 313 nm or 280 nm where this is irrelevant.

Acetonitrile: The Mobile Phase Modifier

Acetonitrile is less effective for initial dissolution of the solid standard but is essential for Reverse Phase HPLC (RP-HPLC) elution.

-

Solubility Capacity: Moderate. The crystal lattice energy of the solid may be harder to overcome with ACN alone due to the lack of H-bond donation.

-

Mechanism: ACN relies on pi-pi interactions (with the benzoyl ring) and dipole interactions.

-

Risk: Direct dissolution in 100% ACN can sometimes lead to "micro-precipitation" or slow dissolution kinetics, where the solid appears dissolved but forms invisible aggregates that affect quantitation.

Comparative Solvent Data Table

| Feature | Methanol (MeOH) | Acetonitrile (ACN) | Recommendation |

| Solubility Power | High (H-bonding + Dipole) | Moderate (Dipole only) | Use MeOH for Stock |

| Protic Character | Protic (Stabilizes -OH) | Aprotic | MeOH preferred |

| Chemical Stability | Excellent (No transesterification) | Good (Inert) | Both are stable |

| UV Cutoff | ~205 nm | ~190 nm | ACN preferred for low-UV |

| Viscosity | 0.60 cP | 0.38 cP | ACN gives lower backpressure |

Part 3: Stability & Reactivity (Expert Insight)

The choice of solvent is not just about dissolving the powder; it is about keeping it stable.

The Transesterification Trap

A common error in analytical chemistry is dissolving an ester (e.g., an ethyl ester) in a mismatched alcohol (e.g., methanol). Over time, acid or base traces can catalyze the exchange of the alkoxy group, converting the Ethyl Ester impurity into the Methyl Ester impurity.

-

Scenario: rac-1-Hydroxy Ketorolac Methyl Ester in Methanol .

-

Result: Safe. Even if transesterification occurs, Methanol attacks the Methyl ester to form... the Methyl ester. The identity of the standard is preserved.

The Hydrolysis Risk

The 1-hydroxy group is in a benzylic-like position (adjacent to the pyrrolizine pi-system). This makes it susceptible to elimination (dehydration) under acidic conditions.

-

Protocol Note: Avoid storing stock solutions in acidified solvents (e.g., 0.1% TFA) for long periods. Prepare stocks in neat solvent (MeOH) and mix with the acidic mobile phase only immediately prior to injection.

Part 4: Visualization of Solvation & Workflow

Diagram 1: Solvation Mechanisms & Stability

This diagram illustrates why Methanol is the thermodynamically preferred solvent for the stock solution.

Caption: Mechanistic comparison showing Methanol's dual advantage of H-bond stabilization and chemical compatibility.

Part 5: Experimental Protocols

Protocol A: Stock Solution Preparation (Standard Workflow)

Objective: Prepare a stable 1.0 mg/mL stock solution.

-

Weighing: Accurately weigh 5.0 mg of rac-1-Hydroxy Ketorolac Methyl Ester into a 5 mL amber volumetric flask (protect from light due to the photosensitive pyrrolizine core).

-

Solvent Addition: Add approximately 3 mL of HPLC-grade Methanol .

-

Dissolution: Sonicate for 60 seconds. The solid should dissolve rapidly.

-

Checkpoint: Inspect for "schlieren" lines or floating particulates.

-

-

Dilution: Dilute to volume with Methanol.

-

Storage: Store at -20°C. Stable for < 1 month (esters are hydrolytically liable).

Protocol B: Solubility Verification (If ACN is required)

If your method mandates an ACN diluent to match initial gradient conditions:

-

Place 1 mg of substance in a clear vial.

-

Add 100 µL of ACN.

-

Vortex for 30 seconds.

-

Visual Check:

-

Clear: Solubility > 10 mg/mL.

-

Cloudy: Add ACN in 100 µL increments.

-

-

Senior Scientist Tip: If ACN solubility is poor, use the "Dissolve & Dilute" technique: Dissolve the standard in 5-10% of the total volume using Methanol, then make up the remaining volume with Acetonitrile. This ensures complete solvation while keeping the solvent composition >90% ACN.

Part 6: Analytical Implications (HPLC)

When developing the HPLC method for this impurity, the solvent choice impacts peak shape.[1]

-

Injection Solvent Effect: Injecting a 100% Methanol stock into a high-aqueous mobile phase (e.g., 90% Water / 10% ACN) can cause "solvent wash-through" or peak fronting.

-

Mitigation: Dilute the Methanol stock 1:10 with the initial mobile phase (or Water/ACN mix) before injection.

Diagram 2: Analytical Decision Tree

Caption: Decision workflow for solvent selection and handling to ensure chromatographic integrity.

References

-

Toronto Research Chemicals (TRC). rac 1-Hydroxy Ketorolac Methyl Ester - Product Information. Retrieved from

- European Pharmacopoeia (Ph. Eur.).Ketorolac Trometamol Monograph: Impurity Profiling. (Standard reference for Ketorolac impurity structures).

-

Chrom Tech, Inc. Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from

-

Shimadzu Corporation. Differences in the Use of Methanol and Acetonitrile. Retrieved from

-

SynThink Research Chemicals. Ketorolac EP Impurity G Data Sheet. Retrieved from

Sources

Advanced Characterization of 1-Hydroxy Ketorolac Methyl Ester in Forced Degradation Profiles

Topic: Advanced Characterization of 1-Hydroxy Ketorolac Methyl Ester in Forced Degradation Studies Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and Stability Specialists.

Executive Summary

In the stability profiling of Ketorolac Tromethamine, the identification of degradation products is critical for establishing shelf-life and ensuring patient safety. Among the complex impurity profile, 1-Hydroxy Ketorolac Methyl Ester (designated as EP Impurity G ; CAS 1391051-90-3) occupies a unique niche.[1] It represents a "dual-mechanism" degradant, often arising from a combination of oxidative stress and esterification—either as a true process impurity or, more insidiously, as a method-induced artifact during stress testing in methanolic media.

This guide provides a rigorous technical framework for generating, detecting, and controlling 1-Hydroxy Ketorolac Methyl Ester within forced degradation studies (FDS), ensuring that researchers can distinguish between inherent drug instability and analytical artifacts.

Mechanistic Origins & Chemistry

Structural Identity

-

Chemical Name: Methyl 5-benzoyl-1-hydroxy-2,3-dihydro-1H-pyrrolizine-1-carboxylate[2][3]

-

Common Name: 1-Hydroxy Ketorolac Methyl Ester (EP Impurity G)[2][3][4]

-

Molecular Weight: 285.30 g/mol [3]

Formation Pathways

The formation of Impurity G is non-linear, involving two distinct chemical transformations: C1-Hydroxylation (Oxidation) and Carboxylic Esterification .

-

Oxidative Pathway (Primary): The pyrrolizine ring of Ketorolac is susceptible to oxidation at the C1 position, forming 1-Hydroxy Ketorolac (EP Impurity A).

-

Esterification Pathway (Secondary/Artifact): In the presence of methanol (often used as a co-solvent in stress studies or mobile phases) and acidic conditions, the free carboxylic acid moiety undergoes Fischer esterification.

Critical Insight: If 1-Hydroxy Ketorolac Methyl Ester is detected, it confirms that the API has been exposed to both oxidative conditions and a methylating environment.

Figure 1: Dual pathways (Oxidation and Esterification) leading to the formation of EP Impurity G.

Experimental Protocol: Targeted Generation

To validate an analytical method for Impurity G, one must induce its formation controllably. The following protocol is designed to maximize the yield of this specific degradant for retention time (RT) confirmation.

Reagents & Equipment

-

API: Ketorolac Tromethamine (USP/EP Grade).

-

Oxidant: 30% Hydrogen Peroxide (H₂O₂).

-

Solvent: Methanol (HPLC Grade) – Crucial for ester formation.

-

Catalyst: 0.1 N Hydrochloric Acid (HCl).

Step-by-Step Stress Workflow

| Step | Action | Mechanistic Rationale |

| 1. Solubilization | Dissolve 50 mg Ketorolac in 10 mL Methanol . | Provides the methyl donor for esterification. |

| 2. Acidification | Add 1.0 mL of 0.1 N HCl. | Catalyzes the Fischer esterification of the carboxylic acid. |

| 3. Oxidation | Add 1.0 mL of 30% H₂O₂. | Initiates hydroxylation at the C1 position of the pyrrolizine ring. |

| 4. Incubation | Heat at 60°C for 4 hours (protect from light). | Thermal energy accelerates both reaction kinetics simultaneously. |

| 5. Quenching | Neutralize with 1.0 mL 0.1 N NaOH; dilute to volume with water. | Stops the reaction to prevent total degradation. |

Self-Validating Check:

-

If the peak for Impurity G is absent, but Impurity A (1-Hydroxy Ketorolac) is present, the esterification step failed. Increase incubation time or acid concentration.

-

If Impurity H (Methyl Ester) is present but G is absent, oxidation was insufficient.

Analytical Characterization (LC-MS)

Detection requires a stability-indicating method (SIM) capable of resolving the methyl ester from the free acid forms.

Chromatographic Conditions (Recommended)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the carboxyl group, improving shape).

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: Linear ramp to 60% B

-

15-20 min: Hold 60% B

-

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: PDA at 323 nm (λ max for Ketorolac) and MS (ESI+).

Mass Spectrometry Identification

When analyzing the MS spectra, Impurity G exhibits a distinct fragmentation pattern compared to the parent drug.

| Compound | Molecular Ion [M+H]⁺ | Key Fragment Ions (m/z) | Diagnostic Loss |

| Ketorolac | 256.27 | 210 (Decarboxylation) | -46 Da (HCOOH) |

| Impurity A (1-Hydroxy) | 272.27 | 254 (Loss of H₂O) | +16 Da (Oxygen) |

| Impurity H (Methyl Ester) | 270.30 | 210 (Loss of COOCH₃) | +14 Da (Methylation) |

| Impurity G (Target) | 286.30 | 268 (Loss of H₂O) , 226 (Loss of COOCH₃) | +30 Da (OH + Me) |

Distinguishing Artifacts from True Degradants

A common error in Ketorolac stability studies is misclassifying Impurity G as a "drug product degradant" when it is actually a "method artifact."

The "Methanol Effect"

If your sample preparation or mobile phase uses Methanol, and the sample sits in the autosampler for >12 hours, Impurity G may form in situ.

Validation Experiment:

-

Control: Prepare the standard oxidative stress sample in Acetonitrile (no Methanol).

-

Test: Prepare the same sample in Methanol .

-

Result:

-

If Impurity G appears only in the Methanol sample, it is a solvent-induced artifact .

-

If Impurity G appears in both (unlikely unless the API already contained methyl esters), it is a process impurity .

-

Figure 2: Decision tree for validating the origin of Impurity G.

References

-

European Pharmacopoeia (Ph.[6] Eur.) . Ketorolac Tromethamine Monograph 1756. Strasbourg, France: EDQM. (Defines Impurities A, H, and G).

-

Uddin, M. S., et al. (2019). "Degradation Study of Ketorolac Tromethamine by a Validated UPLC Method." Indonesian Journal of Pharmaceutical Science and Technology, 6(1).

-

Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 59-96. (General principles of distinguishing artifacts in FDS).

-

Singh, S., et al. (2012). "Understanding unconventional routes to impurities from drugs in hydrolytic conditions."[7] Journal of Pharmaceutical and Biomedical Analysis. (Mechanisms of solvent-drug interactions).

Sources

Methodological & Application

gradient elution profile for Ketorolac impurity profiling

Application Note: Advanced Gradient Elution Strategy for Ketorolac Tromethamine Impurity Profiling

Part 1: Executive Summary & Scientific Rationale

Ketorolac Tromethamine is a potent non-steroidal anti-inflammatory drug (NSAID) structurally related to indomethacin and tolmetin. Its pyrrolizine carboxylic acid core renders it susceptible to specific degradation pathways, primarily photolytic degradation (forming the 1-keto analog) and oxidative hydroxylation (forming the 1-hydroxy analog).

The Chromatographic Challenge: Unlike simple assays, impurity profiling for Ketorolac requires a gradient elution profile. The challenge lies in the elution order: the two primary degradants (1-hydroxy and 1-keto analogs) are significantly more polar than the parent API.

-

Isocratic Failure Mode: High organic content elutes the polar impurities in the void volume (co-elution). Low organic content retains the impurities but causes the main Ketorolac peak to broaden excessively due to its hydrophobic benzoyl group.

-

The Solution: A "Front-Loaded" gradient strategy. We must utilize a low-organic initial phase to retain and resolve the early-eluting polar degradants (RRT 0.54 and 0.66), followed by a ramp to elute the main API and clear hydrophobic late-eluters.

Part 2: Critical Chemistry & Mechanism

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), we must understand the "Why" behind the method parameters.

The Role of pH 3.0

Ketorolac is a zwitterionic molecule with a carboxylic acid moiety (pKa ~3.5).

-

Mechanism: Maintaining the mobile phase pH at 3.0 (using Ammonium Phosphate or Formate) suppresses the ionization of the carboxylic acid group (

). -

Result: The non-ionized form is more hydrophobic, increasing retention on the C18 column. This is critical for separating the polar 1-hydroxy impurity from the solvent front.

The Role of Tetrahydrofuran (THF)

While modern methods often avoid THF due to peroxide risks, the "Gold Standard" USP method utilizes it.

-

Mechanism: THF acts as a strong dipole-dipole interactor. It provides unique selectivity for the planar pyrrolizine ring system that Acetonitrile alone cannot achieve.

-

Protocol Note: If using the USP-aligned method, ensure THF is stabilizer-free and fresh to prevent ghost peaks from peroxides.

Part 3: Visualization of Method Logic

The following diagram illustrates the decision matrix for selecting the correct mobile phase and gradient strategy based on the analytical goal (QC Compliance vs. R&D/MS).

Caption: Decision tree for selecting the appropriate Ketorolac impurity profiling method.

Part 4: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (USP-Aligned)

Recommended for QC Release and Stability Studies where MS identification is not required.

1. Reagents & Standards:

-

Impurity Standards: 1-Hydroxy analog (Impurity B), 1-Keto analog (Impurity C).[4]

-

Solvents: HPLC Grade Acetonitrile (MeCN), Tetrahydrofuran (THF), Phosphoric Acid (85%).

2. Chromatographic Conditions:

| Parameter | Specification | Rationale |

| Column | L7 (C8 or C18), 4.6 mm x 250 mm, 5 µm | High surface area for retaining polar degradants. |

| Mobile Phase A | 50 mM Ammonium Phosphate (pH 3.0) | Buffer capacity at acidic pH to keep API neutral. |

| Mobile Phase B | Acetonitrile : THF (70:30) | THF provides unique selectivity for pyrrolizine ring. |

| Flow Rate | 1.2 - 1.5 mL/min | Optimized for 5 µm particle backpressure. |

| Wavelength | 313 nm | Specific to Ketorolac ketone; reduces background noise. |

| Column Temp | 40°C | Improves mass transfer and peak shape. |

| Injection Vol | 10 µL | Standard analytical load.[1][6] |

3. Gradient Profile (The "Front-Loader"):

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 70 | 30 | Initial Hold: Retain 1-OH and 1-Keto analogs. |

| 10.0 | 60 | 40 | Shallow Ramp: Separate 1-Keto (RRT 0.66) from API. |

| 20.0 | 50 | 50 | Elution: Main Ketorolac peak elutes (~12-14 min). |

| 25.0 | 20 | 80 | Wash: Remove hydrophobic dimers/late eluters. |

| 30.0 | 70 | 30 | Re-equilibration: Critical for next injection. |

Protocol B: Modernized MS-Compatible Method

Recommended for R&D and identifying unknown degradation products.

1. Modifications:

-

Buffer: Replace Phosphate with 10 mM Ammonium Formate (pH 3.0 with Formic Acid) .

-

Organic: Replace THF with 100% Acetonitrile (Note: Selectivity changes; gradient adjustment required).

-

Detection: ESI-MS (Positive Mode) + UV 313 nm.

2. Gradient Adjustment: Since THF is removed, Acetonitrile is less strong. You may need to start at a higher %B (e.g., 35%) to achieve similar retention times, but the elution order (1-OH -> 1-Keto -> API) generally remains consistent on a C18 column at pH 3.0.

Part 5: Impurity Characterization & System Suitability

The following table summarizes the critical impurities you must resolve.

| Impurity Name | Common Designation | RRT (Approx) | Origin | Critical Resolution Req |

| 1-Hydroxy Analog | Impurity B | 0.54 | Oxidative | Must separate from solvent front. |

| 1-Keto Analog | Impurity C | 0.66 | Photolytic | NLT 1.5 resolution from API. |

| Ketorolac | API | 1.00 | Parent | N/A |

| Decarboxylated | Impurity D | ~1.2 - 1.5 | Thermal | Late eluter; ensure gradient washes it. |

System Suitability Criteria (Self-Validating):

-

Resolution (Rs): NLT 1.5 between 1-Keto Analog and Ketorolac.

-

Tailing Factor (T): NMT 2.0 for the Ketorolac peak (Acidic pH prevents tailing).

-

Precision: RSD NMT 2.0% for replicate injections.

Part 6: Workflow Visualization

Caption: Step-by-step analytical workflow emphasizing light protection.

Part 7: Troubleshooting Guide

-

Problem: Poor resolution between 1-Keto analog and API.

-

Root Cause: Gradient slope too steep between 10-20 minutes.

-

Fix: Decrease the %B ramp rate in the 10-20 min window. Ensure pH is exactly 3.0.

-

-

Problem: Ghost peaks.

-

Root Cause: Peroxides in THF.

-

Fix: Use fresh, non-stabilized THF or switch to Protocol B (MeCN only).

-

-

Problem: Variable Retention Times.

-

Root Cause: Inadequate equilibration time.

-

Fix: Ensure at least 5-7 column volumes of re-equilibration at initial conditions (30% B) before the next injection.

-

Part 8: References

-

United States Pharmacopeia (USP). (2023). Ketorolac Tromethamine Monograph: Organic Impurities. USP-NF.

-

Dubey, S. K., et al. (2012).[7][8] "Development and validation of a rapid liquid chromatographic method for the analysis of Ketorolac Tromethamine and its related impurities." Journal of Applied Pharmaceutical Science.

-

Kalariya, P. D., et al. (2014).[9] "Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS." Journal of Mass Spectrometry.

-

European Pharmacopoeia (Ph.[10][11] Eur.). Ketorolac Tromethamine Monograph 1723.

Sources

- 1. trungtamthuoc.com [trungtamthuoc.com]

- 2. drugfuture.com [drugfuture.com]

- 3. pharmacopeia.cn [pharmacopeia.cn]

- 4. CN108152418B - HPLC detection method for ketorolac tromethamine or/and impurities in preparation of ketorolac tromethamine - Google Patents [patents.google.com]

- 5. uspnf.com [uspnf.com]

- 6. nano-ntp.com [nano-ntp.com]

- 7. researchgate.net [researchgate.net]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. research.tus.ie [research.tus.ie]

Application Note: Stabilization and Extraction of Ketorolac Ester Impurities from Plasma

Abstract

The accurate quantification of Ketorolac ester impurities (specifically methyl and ethyl esters) in biological matrices is frequently compromised by ex vivo enzymatic hydrolysis. Plasma esterases, particularly carboxylesterases, can rapidly convert these ester impurities back into the parent drug (Ketorolac) during sample collection and preparation. This conversion leads to a "double error": false-negative results for the ester impurities and over-estimation of the parent drug concentration. This guide details a rigorous sample preparation protocol utilizing immediate acidification and low-temperature handling to inhibit esterase activity, ensuring the integrity of the ester moiety prior to LC-MS/MS analysis.

The Scientific Challenge: Enzymatic Instability

Ketorolac is a pyrrolizine carboxylic acid non-steroidal anti-inflammatory drug (NSAID). Its ester derivatives (e.g., Ketorolac methyl ester, Impurity G) are neutral, lipophilic compounds often present as synthesis impurities or degradation products.

The Mechanism of Failure in Standard Protocols

In standard plasma analysis, samples are often collected at room temperature and processed at neutral pH. Under these conditions, plasma esterases remain active.

-

Reaction:

-

Consequence: The ester impurity (

) vanishes, converting to Ketorolac ( -

The Fix: Esterases are pH-sensitive and temperature-dependent. Lowering the pH below 4.0 and maintaining temperatures

effectively denatures or inhibits the catalytic active site of these enzymes.

Visualizing the Stabilization Strategy

The following diagram contrasts the failure of standard workflows against the success of the optimized stabilization protocol.

Caption: Comparison of standard vs. stabilized workflows. Acidification prevents the enzymatic conversion of Ketorolac esters to the parent drug.

Detailed Experimental Protocol

Reagents and Materials

-

Stabilizing Agent: 5% Formic Acid (FA) in water or 1M HCl (Use FA for LC-MS compatibility).

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (MTBE provides cleaner extracts for plasma).

-

Internal Standard (IS): Ketorolac-d5 (stable isotope labeled).[1]

-

Matrix: K2EDTA Plasma (Avoid Heparin if possible, as it can sometimes interfere with acidification steps, though usually acceptable).

Step-by-Step Methodology

Step 1: Sample Collection & Stabilization (Critical)

-

Action: Harvest blood into pre-chilled K2EDTA tubes kept on wet ice.

-

Centrifugation: Centrifuge at

(2000 x g, 10 min) to separate plasma. -

Acidification: Immediately upon plasma separation, add 10% v/v of 5% Formic Acid to the plasma.

-

Example: To 500

plasma, add 50 -

Target: Final pH should be between 3.0 and 3.5.

-

Why: This range inhibits esterases without causing chemical acid hydrolysis of the ester (which can occur at extremely low pH < 1.0).

-

-

Storage: Flash freeze at -70°C if not analyzing immediately.

Step 2: Liquid-Liquid Extraction (LLE)

LLE is preferred over protein precipitation (PPT) because PPT often leaves residual enzymes active in the supernatant if not fully denatured, and LLE provides a cleaner sample for trace impurity analysis.

-

Thaw: Thaw plasma samples on wet ice.

-

Aliquot: Transfer 200

of acidified plasma to a clean glass tube. -

IS Addition: Add 20

of Internal Standard working solution. Vortex gently. -

Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) .

-

Note: Since the plasma is already acidic (pH ~3.5), the parent Ketorolac (pKa ~3.5) will be largely non-ionized, and the ester (neutral) will be unaffected. Both will partition into the organic phase.

-

-

Agitation: Vortex for 5 minutes or shaker for 10 minutes at high speed.

-

Phase Separation: Centrifuge at 4000 rpm for 5 minutes at

. -

Transfer: Transfer the upper organic layer (MTBE) to a clean tube.

-

Dry Down: Evaporate to dryness under a gentle stream of nitrogen at

. Do not exceed 40°C to prevent thermal degradation.

Step 3: Reconstitution

-

Solvent: Reconstitute in 100

of Mobile Phase A:B (50:50).-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Crucial: Avoid Methanol in the reconstitution solvent if possible, or keep strictly cold. In the presence of residual acid, methanol can induce transesterification (converting Ketorolac parent into Ketorolac Methyl Ester), creating a false positive . Acetonitrile is inert to this reaction.

-

Validation & Quality Control

To ensure the protocol is working, you must perform a "Bench-Top Stability" test specific to the ester.

Stability Validation Experiment

Prepare three sets of QC samples spiked with the Ketorolac Ester Impurity (not the parent).

| Condition | Treatment | Expected Result (if stable) |

| Set A (Control) | Spiked into water/solvent, injected immediately. | 100% Recovery |

| Set B (Unstabilized) | Spiked into warm plasma (37°C), wait 30 min, then extract. | < 5% Recovery (High Hydrolysis) |

| Set C (Stabilized) | Spiked into Acidified/Cold plasma, wait 30 min, then extract. | > 90% Recovery |

Interpretation: If Set B shows the parent drug (Ketorolac) appearing and the Ester disappearing, while Set C retains the Ester, your stabilization is effective.

LC-MS/MS Conditions (Guideline)

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7

, 2.1 x 50 mm). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (Avoid Methanol to prevent transesterification risks).

-

Gradient:

-

0-1 min: 30% B (Hold)

-

1-4 min: 30% -> 90% B

-

4-5 min: 90% B (Wash)

-

5.1 min: Re-equilibrate.

-

-

Detection: MRM Mode.

-

Ketorolac Ester: Transition specific to the ester (often loses the alkoxy group).

-

Ketorolac Parent: m/z 256 -> 105 (typical).

-

References

-

United States Pharmacopeia (USP). Ketorolac Tromethamine: Organic Impurities.[3] USP-NF. (Standard pharmacopeial methods for impurity profiling).

-

Manna, K. et al. (2019). Stability Indicating UPLC Method for The Degradation Study of Ketorolac Tromethamine. Nanotechnology Perceptions.[2] (Discusses degradation pathways including hydrolysis).

-

Bhardwaj, S. et al. (2012). Identification and structural characterization of in vivo metabolites of ketorolac using LC/ESI-MS/MS. Journal of Mass Spectrometry. (Details metabolite identification and extraction from biological matrices).

-

Enamine. Plasma Stability Assay Protocol. (General industry standard protocols for assessing ester stability in plasma).

-

Testa, B. et al. (2002). Hydrolysis in Drug and Prodrug Metabolism.[4] Wiley-VCH. (Authoritative text on esterase activity and stabilization strategies).

Sources

- 1. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nano-ntp.com [nano-ntp.com]

- 3. uspnf.com [uspnf.com]

- 4. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Impurity Profiling of Ketorolac Tromethamine at UV 313 nm

[1]

Executive Summary

This application note details the protocol for the detection and quantification of organic impurities in Ketorolac Tromethamine using High-Performance Liquid Chromatography (HPLC) with UV detection at 313 nm . While general assays for Ketorolac often utilize 254 nm or 322 nm, the 313 nm wavelength is critical for regulatory compliance (USP Monograph) to specifically target the 1-keto and 1-hydroxy analogs.[1]

This guide addresses the technical rationale behind this wavelength selection, provides a robust compendial-compliant protocol, and offers expert insights into handling the unique challenges of this method, particularly regarding the photolability of the analyte and the use of Tetrahydrofuran (THF) in the mobile phase.

Scientific Rationale: Why 313 nm?

Chromophore Specificity

Ketorolac contains a pyrrolizine carboxylic acid core fused with a benzoyl moiety.[1] The primary UV absorption maxima for Ketorolac are observed at approximately 245 nm and 313–322 nm (solvent dependent).[1]

-

Selectivity for Degradants: The primary degradation pathway of Ketorolac is photolytic , leading to the formation of the 1-keto analog (Related Compound C) and the 1-hydroxy analog (Related Compound B) .

-

The 313 nm Advantage: At 313 nm, the method achieves an optimal balance between the absorbance of the parent drug and its impurities. Specifically, Related Compound C (1-keto analog) has a conjugated system that responds distinctly in this region.[1] Using 254 nm often results in excessive solvent noise or non-specific detection of non-chromophoric excipients, whereas 313 nm provides a "cleaner" baseline for quantifying trace organic impurities.[1]

Relative Response Factors (RRF)

The choice of 313 nm dictates the Relative Response Factors (RRF) used for calculation. Because the impurities absorb light differently than the parent molecule at this wavelength, applying the correct RRF is mandatory for accurate mass balance.

| Impurity | Common Name | Relative Retention Time (RRT) | Relative Response Factor (RRF) |

| Related Compound B | 1-hydroxy analog | ~0.54 | 0.67 |

| Related Compound C | 1-keto analog | ~0.52 | 0.52 |

| Related Compound D | Decarboxylated | ~0.66 | 0.91 |

| Ketorolac | API | 1.00 | 1.00 |

Note: The low RRF (0.[1]52) for the 1-keto analog implies that at 313 nm, this impurity generates only half the signal of the API for the same concentration. Therefore, high detector sensitivity and a stable baseline are non-negotiable.

Experimental Protocol

Equipment & Reagents[1][2]

-

HPLC System: LC system capable of isocratic delivery and UV detection (Variable Wavelength or PDA).[1]

-

Column: USP L7 packing (C8, Octylsilane), 4.6 mm × 25 cm, 5 µm particle size.[1]

-

Solvents: HPLC Grade Tetrahydrofuran (THF) (Stabilizer-free recommended to reduce UV background, though 313 nm is forgiving), Methanol, Water.[1]

-

Buffer Reagents: Monobasic Ammonium Phosphate, Phosphoric Acid (85%).[1]

Mobile Phase Preparation

Warning: THF is aggressive towards PEEK tubing.[1] Ensure your system uses Stainless Steel or THF-compatible polymer lines.[1]

-

Buffer (pH 3.0): Dissolve 5.75 g of Monobasic Ammonium Phosphate in 1000 mL of water. Adjust pH to 3.0 ± 0.05 with Phosphoric Acid.[1]

-

Mobile Phase: Mix Tetrahydrofuran and Buffer in a 30:70 (v/v) ratio.

-

Degassing: Filter through a 0.45 µm Nylon filter and degas. Expert Tip: THF/Water mixtures outgas significantly; use continuous helium sparging or an inline vacuum degasser.[1]

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 40°C |

| Detector Wavelength | 313 nm |

| Injection Volume | 10 µL |

| Run Time | 3.0 × Retention Time of Ketorolac (approx. 25-30 mins) |

| Sample Cooler | 4°C (Critical to prevent in-vial degradation) |

System Suitability & Sample Preparation[1][4]

Standard Solution: 0.4 mg/mL USP Ketorolac Tromethamine RS in Diluent (THF:Water, 30:70).[1]

System Suitability Solution (In-situ Generation): Since pure impurity standards are expensive, the USP describes a self-validating photolytic generation method:

-

Mix 100 mL water, 100 mL dichloromethane (DCM), 30 mg Ketorolac Tromethamine, and 1 mL 1N HCl in a separator.

-

Photolysis Step: Expose the DCM solution to direct sunlight (or a UV lamp source) for 10–15 minutes.[1] This generates the 1-keto and 1-hydroxy impurities.[1]

-

Evaporate to dryness and reconstitute in 1.0 mL of Diluent.

Visualized Workflows

Photolytic Degradation Pathway

Understanding the origin of the impurities detected at 313 nm.

Caption: Photolytic degradation pathway of Ketorolac yielding impurities specifically targeted by the 313 nm detection method.

Analytical Workflow

The step-by-step execution for ensuring system suitability.[1][3][4][5]

Caption: Operational workflow emphasizing the critical photolytic generation of system suitability standards.

Troubleshooting & Optimization (Expert Insights)

The "THF Problem"

Tetrahydrofuran is essential for the selectivity of this separation but is notorious for two issues:

-

Peroxide Formation: Old THF forms peroxides which absorb UV and cause baseline drift.[1] Solution: Always use fresh THF; test with peroxide strips if the bottle has been open >1 month.[1]

-

System Damage: THF swells PEEK (polyether ether ketone).[1] Solution: Replace all low-pressure PEEK tubing with PTFE or ETFE.[1] Ensure the pump seals are compatible (use yellow/gold seals, not black standard seals if possible).[1]

Photolability Management

Ketorolac degrades rapidly under light.[1]

-

Protocol: All sample preparation must be done under amber light or in amber glassware .

-

Autosampler: Ensure the autosampler door is opaque or the carousel is covered. Set the thermostat to 4°C to slow thermal degradation.[1]

Baseline Noise at 313 nm

If you observe high noise at 313 nm:

References

-

United States Pharmacopeia (USP). Ketorolac Tromethamine Monograph: Organic Impurities.[1][3][5] USP-NF.[1] (Requires Subscription) / See also summary at[1]

-

Choudhury, H. et al. (2024).[1] "Force Degradation and Stability Indicating Study of Ketorolac Tromethamine by RP-HPLC." Nanotechnology Perceptions.

-

PubChem. "Ketorolac Related Compound C (1-keto analog)."[1] National Library of Medicine.[1] [1]

-

Sigma-Aldrich. "Ketorolac Related Compound C Certified Reference Material."[1]

Sources

- 1. (+)-Ketorolac | C15H13NO3 | CID 181818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stability‐Indicating RP‐HPLC Method Development and Validation for the Quantification of Ketorolac Tromethamine‐Related Impurities in Tablets Solid Oral Dosage Forms | Scilit [scilit.com]

- 3. uspnf.com [uspnf.com]

- 4. uspnf.com [uspnf.com]

- 5. trungtamthuoc.com [trungtamthuoc.com]

Application Note: Precision Preparation of Ammonium Phosphate Buffer for Ketorolac Tromethamine HPLC Analysis

Executive Summary

This protocol details the preparation and validation of a Monobasic Ammonium Phosphate (NH₄H₂PO₄) buffer system optimized for the analysis of Ketorolac Tromethamine. While many generic protocols exist, this guide addresses the specific physicochemical challenges of Ketorolac—specifically its pKa (~3.5) and the solubility constraints of phosphate salts in the Tetrahydrofuran (THF) mobile phases commonly mandated by pharmacopoeial standards (USP/EP).

Key Technical Insight: The choice of ammonium phosphate over potassium/sodium phosphate is critical. The ammonium ion (

Scientific Rationale & Mechanism

The pKa-pH Relationship

Ketorolac is a carboxylic acid derivative with a pKa of approximately 3.5 . In Reversed-Phase Chromatography (RPC), retention is governed by the hydrophobicity of the analyte.

-

pH > pKa: The molecule ionizes (

), becoming more polar and eluting too quickly (retention factor -

pH < pKa: The molecule remains protonated (

), maximizing hydrophobic interaction with the C18 stationary phase.

Why pH 3.0? We target a pH of 3.0 (0.5 units below pKa) to suppress ionization sufficiently for retention while avoiding the extreme acidity that hydrolyzes bonded stationary phases.

The "Salting Out" Risk

Ketorolac methods often require Tetrahydrofuran (THF) to improve selectivity. However, inorganic salts like ammonium phosphate have poor solubility in THF.

-

Risk: If the buffer concentration is too high (>50 mM) or the organic fraction exceeds 60%, the salt will precipitate inside the HPLC pump heads or column frit.

-

Solution: This protocol uses a controlled 50 mM concentration and a specific mixing order to prevent "salting out."

Reagents & Materials Specifications

| Reagent | Grade | Specification | Critical Note |

| Ammonium Phosphate, Monobasic | HPLC Grade | Do not use Dibasic. It will require excessive acid to reach pH 3.0, increasing ionic strength uncontrollably. | |

| Phosphoric Acid | ACS Reagent | 85% w/w | Used for fine pH adjustment. |

| Tetrahydrofuran (THF) | HPLC Grade | UV Cutoff | Must be peroxide-free. Stabilized THF is preferred to prevent baseline drift. |

| Water | Milli-Q / HPLC | Filtered 0.22 µm. | |

| Ketorolac Tromethamine | USP Reference Std | Store protected from light.[1][2] |

Detailed Buffer Preparation Protocol

Step 1: Preparation of 50 mM Ammonium Phosphate Buffer (pH 3.0)

-

Weighing: Accurately weigh 5.75 g of Monobasic Ammonium Phosphate (

). -

Dissolution: Transfer to a 1000 mL volumetric flask. Add approximately 900 mL of HPLC-grade water.

-

Technique: Swirl or sonicate for 5 minutes until fully dissolved. Do not fill to the mark yet.

-

-

pH Adjustment:

-

Insert a calibrated pH probe.

-

The initial pH will be approx 4.0–4.5.

-

Dropwise, add Phosphoric Acid (85%) while stirring until the pH stabilizes at 3.0 ± 0.05 .

-

-

Final Volume: Add water to the 1000 mL mark. Mix by inversion.

Step 2: Filtration (Critical)

Phosphate buffers are prone to bacterial growth and micro-precipitation.

-

Filter the aqueous buffer through a 0.45 µm Nylon or PVDF membrane .

-

Why? This removes particulates that damage pump seals and acts as a primary degassing step.

Step 3: Mobile Phase Blending

Standard USP Ratio: Buffer:THF (70:30)

-

Measure 700 mL of the Filtered Buffer.

-

Measure 300 mL of THF in a separate graduated cylinder.

-

The Mixing Order: Slowly add the THF into the Buffer while stirring.

-

Warning: Never add buffer to pure THF; this causes immediate salt precipitation.

-

-

Degassing: Sonicate the mixture for 10 minutes or use vacuum filtration. THF/Water mixtures are exothermic and release significant dissolved gas bubbles.

Visual Workflow: Buffer Preparation

Figure 1: Step-by-step workflow for the preparation of the mobile phase, emphasizing the filtration and mixing order to prevent precipitation.

Chromatographic Conditions & System Suitability

| Parameter | Setting |

| Column | C18 (L1), |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient (25°C) |

| Detection | UV Absorbance @ 313 nm (Secondary: 254 nm) |

| Injection Vol | 10 µL |

| Run Time | ~15 minutes (Ketorolac elutes ~8-12 min) |

System Suitability Requirements (Self-Validation)

Before running samples, inject the standard 5 times to verify:

-

RSD of Area:

-

Tailing Factor (

): -

Theoretical Plates (

):

Separation Logic & Troubleshooting

Mechanism of Action

The diagram below illustrates how the ammonium phosphate buffer interacts with the Ketorolac molecule to ensure sharp peak shape.

Figure 2: Mechanistic interaction diagram showing how low pH drives retention (Protonation) and Ammonium ions prevent peak tailing (Shielding).[4]

Troubleshooting Guide

-

High Backpressure: Usually caused by salt precipitation. Flush system with 90:10 Water:Methanol (no salt) at 60°C.

-

Drifting Retention Times: Check the pH of the buffer. A shift of 0.1 pH units can significantly alter retention near the pKa.

-

Baseline Noise: THF oxidizes over time. Ensure the THF is fresh and the mobile phase is thoroughly degassed.

References

-

United States Pharmacopeia (USP). Monograph: Ketorolac Tromethamine Tablets.[5] USP 29–NF 24.

-

(Requires subscription, standard reference).

-

-

Schellinger, A. P., & Carr, P. W. (2004). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America.[6]

-

National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 3826, Ketorolac.

Sources

- 1. uspnf.com [uspnf.com]

- 2. pharmacopeia.cn [pharmacopeia.cn]

- 3. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 4. Ketorolac | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DailyMed - KETOROLAC TROMETHAMINE tablet [dailymed.nlm.nih.gov]

- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

Troubleshooting & Optimization

preventing in-situ methyl ester formation during Ketorolac analysis

Topic: Preventing In-Situ Methyl Ester Formation

Status: Operational | Version: 2.4 | Updated: 2026-02-22

Introduction: The "Ghost Peak" Phenomenon

Issue Description: During the LC-MS or HPLC analysis of Ketorolac (a carboxylic acid-containing NSAID), analysts often observe the gradual appearance of a new chromatographic peak. This peak typically elutes after the main Ketorolac peak (on Reverse Phase C18) and exhibits a mass increase of +14 Da (methyl ester) or +28 Da (ethyl ester).

Root Cause: This is not a metabolic impurity or a synthesis byproduct present in the original sample. It is an analytical artifact caused by Fisher Esterification occurring in-situ—either in the autosampler vial or on the column—when the carboxylic acid moiety of Ketorolac reacts with alcohol solvents (Methanol/Ethanol) under acidic conditions.

Diagnostic Hub: Do I Have This Problem?

Before altering your method, confirm the issue using this logic flow.

Troubleshooting Workflow

Figure 1: Diagnostic decision tree to distinguish between true impurities and esterification artifacts.

Quantitative Verification Table

Compare your unknown peak against these standard artifact characteristics:

| Parameter | Ketorolac (Parent) | Ketorolac Methyl Ester (Artifact) | Reason |

| Molecular Weight | 255.27 g/mol | 269.30 g/mol | Addition of -CH₃ group (+14 Da). |

| Polarity (LogP) | ~1.9 (Acidic) | ~2.5 (Less Polar) | Masking of polar -COOH group. |

| RPLC Elution | Earlier | Later | Ester is more hydrophobic. |

| Reaction Driver | N/A | Time + Acid + Methanol | Fisher Esterification kinetics. |

Mechanistic Insight: Why It Happens

The reaction is a classic acid-catalyzed Fisher Esterification .[1] Ketorolac contains a free carboxylic acid group.[2] When dissolved in Methanol (diluent) or analyzed using a Methanol/Water mobile phase containing Formic Acid (catalyst), the equilibrium shifts toward ester formation.

Key Risk Factors:

-

Solvent: Methanol (primary driver).

-

pH: Acidic mobile phases (Formic acid, TFA) catalyze the reaction.

-

Temperature: Heated column compartments (>40°C) accelerate the reaction on-column.

Reaction Pathway Diagram

Figure 2: The acid-catalyzed conversion of Ketorolac to its methyl ester analog.

Prevention Protocols

Protocol A: The "Gold Standard" (Elimination)

Objective: Completely eliminate the possibility of ester formation by removing the alcohol source.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN) .

-

Why: ACN is aprotic; it cannot participate in esterification.

-

-

Sample Diluent: 50:50 Water:Acetonitrile.

-

Warning: Do not use Methanol in the sample preparation or needle wash.

-

Protocol B: The "Mitigation Strategy" (If Methanol is Mandatory)

Objective: Slow down reaction kinetics if selectivity requires Methanol.

-

Autosampler Temperature: Set to 4°C .

-

Impact: Reduces reaction rate significantly in the vial.

-

-

Mobile Phase Modification:

-

Reduce acid concentration (e.g., use 0.01% Formic Acid instead of 0.1%).

-

Switch to Ammonium Acetate/Formate (pH 4.5) if detection allows.

-

-

Column Temperature: Limit to 30°C maximum.

-

Dwell Time: Minimize the time the sample sits in the autosampler. Prepare fresh daily.

Frequently Asked Questions (FAQs)

Q1: Can I just subtract the ester peak area from my results? A: No. This is not compliant with regulatory standards (FDA/EMA). The conversion rate is variable and depends on time, temperature, and batch acidity. You cannot accurately predict how much Ketorolac was lost to the ester form.

Q2: I see the peak in my standard but not my sample. Why? A: This usually indicates the standard was prepared in Methanol and sat on the bench, while the sample might be fresh or in a different matrix. Always match the sample diluent to the mobile phase starting conditions.

Q3: Does this happen with Ethanol too? A: Yes. Ethanol will form the Ethyl Ester (+28 Da). Isopropanol reacts much slower due to steric hindrance but can still form isopropyl esters over long storage periods.

Q4: Is the Methyl Ester toxic? A: While likely having similar toxicity to the parent, in an analytical context, it is considered an impurity . If it forms in vivo (rare/negligible), it is a metabolite. If it forms ex vivo (in the vial), it is a stability failure or analytical artifact.

References

-

Mechanism of Fischer Esterification

- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

-

Ketorolac Stability & Degradation

-

General Esterification Artifacts in LC-MS

-

Mahidol University. (2024).[4] Formation of ketoprofen methyl ester artifact in GC–MS analysis... (Demonstrates identical mechanism in related NSAIDs).

-

-

LC-MS Method Development Guidelines

- AACC / CLN. (2017).

Sources

Technical Support Center: Chromatographic Resolution of Ketorolac Impurities

Introduction: The Challenge of Co-elution in Ketorolac Analysis

Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), is synthesized through a multi-step process that can generate various process-related impurities and degradation products. Among these, Impurity G and Impurity A are of significant concern due to their structural similarity to the parent drug and to each other, often leading to co-elution in reversed-phase liquid chromatography (RPLC) methods. This guide provides a systematic approach to troubleshoot and resolve the co-elution of Ketorolac Impurity G and Impurity A, ensuring accurate quantification and robust quality control.

The structural similarities, particularly the shared core structure and slight differences in substituent groups, result in very close retention times under typical RPLC conditions. Achieving baseline separation is critical for meeting regulatory requirements as outlined by pharmacopeias such as the United States Pharmacopeia (USP).

Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution

This section is designed to guide you through a logical workflow to diagnose and resolve the co-elution of Ketorolac Impurity G and Impurity A.

Q1: My current RPLC method shows complete co-elution of Impurity G and Impurity A. Where do I start?

A1: The first step is to systematically evaluate and adjust the key parameters of your existing method. The primary goal is to exploit the subtle physicochemical differences between the two impurities. The logical flow for troubleshooting is as follows:

Caption: Troubleshooting workflow for resolving co-elution.

Q2: How does mobile phase pH affect the separation of Impurity G and Impurity A?

A2: Mobile phase pH is the most critical parameter for separating ionizable compounds like Ketorolac and its impurities. The pKa values of the acidic and basic functional groups in these molecules dictate their charge state at a given pH.

-

Mechanism: Ketorolac and its impurities contain carboxylic acid and amine functionalities. By adjusting the mobile phase pH to be near the pKa of these groups, you can subtly alter the ionization state of each compound, leading to differential interactions with the C18 stationary phase and, consequently, a change in retention and selectivity. For acidic compounds, a pH below the pKa will increase retention, while a pH above the pKa will decrease retention. The opposite is true for basic compounds.

-

Recommendation: Perform a pH scouting study using a series of buffered mobile phases. A good starting range is from pH 2.5 to 7.0. It is crucial to use a buffer to maintain a stable pH throughout the analysis.

Experimental Protocol: pH Scouting

-

Prepare Buffers: Prepare a series of aqueous buffers (e.g., phosphate, formate, or acetate) at different pH values (e.g., 2.5, 3.0, 4.5, 5.5, 7.0). Ensure the buffer concentration is sufficient (typically 10-25 mM) for stable pH control.

-

Mobile Phase Preparation: For each pH value, prepare the aqueous mobile phase (Mobile Phase A) and the organic mobile phase (Mobile Phase B, e.g., acetonitrile or methanol).

-